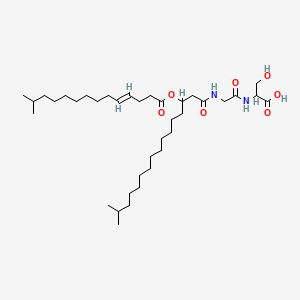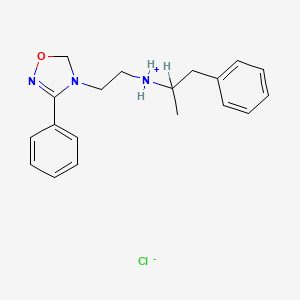![molecular formula C16H22N2O B1683350 (3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide CAS No. 147145-16-2](/img/structure/B1683350.png)
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U 93385 is a small molecule drug that acts as a selective agonist for the 5-hydroxytryptamine (5-HT)1A receptor and an antagonist for dopamine receptors. It was initially developed by Pfizer Inc. for potential therapeutic applications in treating anxiety and major depressive disorder .
Preparation Methods
The synthesis of U 93385 involves the preparation of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide. The synthetic route typically includes the following steps:
Formation of the indole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propyl group: This step involves the alkylation of the indole ring to introduce the propyl group.
Formation of the carboxamide group: This involves the reaction of the intermediate with appropriate reagents to form the carboxamide group.
Chemical Reactions Analysis
U 93385 undergoes several types of chemical reactions:
Oxidation: U 93385 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: U 93385 can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
U 93385 has been extensively studied for its potential therapeutic applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine (5-HT)1A receptor agonists and dopamine receptor antagonists.
Biology: U 93385 is used in biological studies to understand the role of 5-hydroxytryptamine (5-HT)1A receptors and dopamine receptors in various physiological processes.
Medicine: The compound has been investigated for its potential use in treating anxiety and major depressive disorder.
Mechanism of Action
U 93385 exerts its effects by selectively binding to and activating 5-hydroxytryptamine (5-HT)1A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist for dopamine receptors, which play a role in the modulation of neurotransmission. The activation of 5-hydroxytryptamine (5-HT)1A receptors leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, resulting in anxiolytic and antidepressant effects .
Comparison with Similar Compounds
U 93385 is unique in its dual action as a 5-hydroxytryptamine (5-HT)1A receptor agonist and dopamine receptor antagonist. Similar compounds include:
Buspirone: A 5-hydroxytryptamine (5-HT)1A receptor agonist used to treat anxiety.
Gepirone: Another 5-hydroxytryptamine (5-HT)1A receptor agonist with anxiolytic properties.
Flesinoxan: A selective 5-hydroxytryptamine (5-HT)1A receptor agonist with antidepressant effects.
U 93385 stands out due to its combined action on both 5-hydroxytryptamine (5-HT)1A receptors and dopamine receptors, making it a valuable compound for research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
147145-16-2 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-2-9-18-10-8-12-14(18)7-6-11-4-3-5-13(15(11)12)16(17)19/h3-5,12,14H,2,6-10H2,1H3,(H2,17,19)/t12-,14-/m1/s1 |
InChI Key |
JSZBRMZCAIJCKB-TZMCWYRMSA-N |
SMILES |
CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N |
Isomeric SMILES |
CCCN1CC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)C(=O)N |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz(e)indole-9-carboxamide U 93385 U-93385 U93385 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


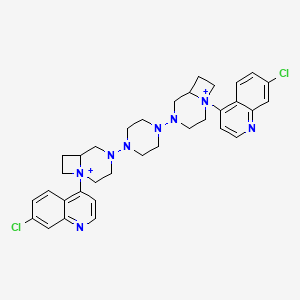

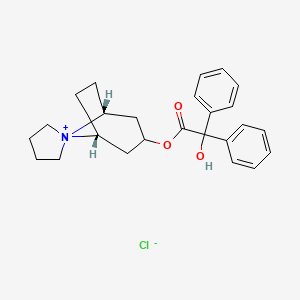
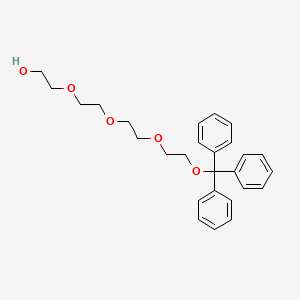
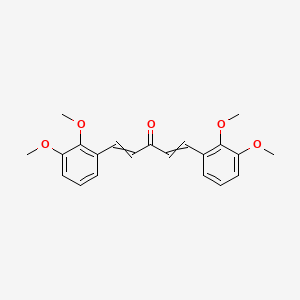

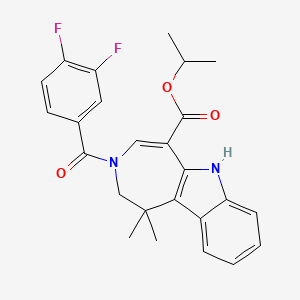

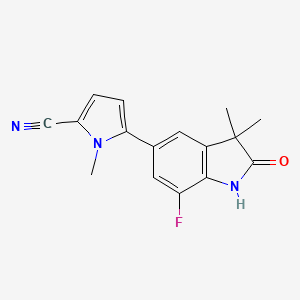

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)
